5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Description
5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of oxazoles, including 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, can be achieved through various methods. One such method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The InChI code for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is 1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Oxazoles, including 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . The reaction conditions and the choice of catalysts can influence the regioselectivity of these reactions .Physical And Chemical Properties Analysis
5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a solid compound . It has a molecular weight of 141.13 . The compound’s InChI code is 1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) .Relevant Papers Several papers have been published on the synthesis, properties, and applications of oxazole derivatives . These papers provide valuable insights into the chemical and biological aspects of these compounds. Further study of these papers could provide more detailed information on 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid.
properties
IUPAC Name |
5-ethyl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYJOKTKPMQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650898 | |
Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3-Oxazole-4-Carboxylic Acid | |
CAS RN |
898227-93-5 | |
Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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